molecular formula C11H11ClF2O2 B582522 Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate CAS No. 1215205-45-0

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate

Cat. No.: B582522
CAS No.: 1215205-45-0
M. Wt: 248.654
InChI Key: FGFPSZZQLDSXEK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoroacetate group attached to an ethyl ester, with a 3-chloro-2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate typically involves the esterification of 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Hydrolysis: 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetic acid and ethanol.

    Oxidation: 3-chloro-2-methylbenzoic acid derivatives.

Scientific Research Applications

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the difluoroacetate group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate can be compared with other similar compounds, such as:

    Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    Ethyl 2-(3-chloro-2-methylphenyl)-2-fluoroacetate: Contains only one fluorine atom, which can influence its physical and chemical properties.

    Ethyl 2-(3-chloro-2-methylphenyl)-2,2-dichloroacetate:

Properties

IUPAC Name

ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O2/c1-3-16-10(15)11(13,14)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFPSZZQLDSXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC=C1)Cl)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681957
Record name Ethyl (3-chloro-2-methylphenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-45-0
Record name Ethyl 3-chloro-α,α-difluoro-2-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3-chloro-2-methylphenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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